5,7-Difluoroquinazolin-2-amine
Overview
Description
5,7-Difluoroquinazolin-2-amine is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of fluorine atoms into the quinazoline structure can significantly enhance the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinazolin-2-amine typically involves the fluorination of quinazoline derivatives. One common method is the Skraup reaction, which involves the cyclization of 3,5-difluoroaniline with glycerol and sulfuric acid . Another approach is the direct fluorination of quinazoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in liquid ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
5,7-Difluoroquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Agriculture: The compound can be used in the synthesis of agrochemicals with improved efficacy and stability.
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication . By stabilizing the enzyme-DNA complex, the compound inhibits DNA synthesis, leading to cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7-Trifluoroquinazoline
- 5,7-Difluoroquinoline
- 6,7-Difluoroquinoline
Uniqueness
5,7-Difluoroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and physicochemical properties compared to other fluorinated quinazoline and quinoline derivatives . The presence of two fluorine atoms at the 5 and 7 positions enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,7-difluoroquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXGFDASBYKBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CN=C(N=C21)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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